1,9-Diaminononane

Vue d'ensemble

Description

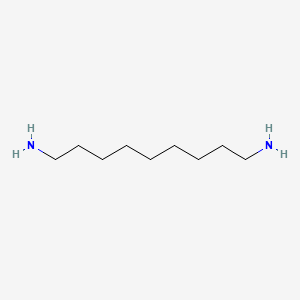

1,9-Diaminononane, also known as nonane-1,9-diamine, is an organic compound with the molecular formula C₉H₂₂N₂. It is a diamine, meaning it contains two amino groups (-NH₂) attached to a nine-carbon alkane chain. This compound is used in various chemical and industrial applications due to its unique properties.

Applications De Recherche Scientifique

1,9-Diaminononane is used in various scientific research applications, including:

Chemistry: As an organic intermediate in the synthesis of polymers and other complex molecules.

Industry: As a precursor in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

1,9-Diaminononane is a high carbon chain aliphatic diamine . It is primarily used as a raw material in the production of high carbon chain nylon . The primary targets of this compound are the monomers that are used in the synthesis of these nylons .

Mode of Action

This compound interacts with its targets by providing the necessary amine groups for the polymerization process to occur . This leads to the formation of high carbon chain nylons .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of high carbon chain nylons . The downstream effects include the production of nylons that have low density, low water absorption, resistance to low temperatures, wear, and impact .

Pharmacokinetics

It is known to be soluble in water , which could potentially impact its bioavailability if it were to be used in a biological context.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of high carbon chain nylons . These nylons have properties such as low density, low water absorption, resistance to low temperatures, wear, and impact .

Analyse Biochimique

Biochemical Properties

It is known that it can be used as an organic intermediate . It is also used to detect spermine and spermidine by matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS) in foods and for the identification of apoptosis-related proteins by nano-flow ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) after treatment with spermine and spermidine .

Cellular Effects

It is known that long chain diamines can inhibit the growth of C6 glioma cells

Molecular Mechanism

It is known that it can interact with other molecules in the context of biochemical reactions

Temporal Effects in Laboratory Settings

It is known that it can be used as an organic intermediate , suggesting that it may have stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that it can be used as an organic intermediate , suggesting that it may interact with enzymes or cofactors and affect metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,9-Diaminononane can be synthesized through the hydrogenation of azelanitrile (nonanedinitrile) in the presence of ammonia and a catalyst such as Raney nickel. The reaction typically occurs in an autoclave at elevated temperatures (around 130°C) and high pressure (22502.3 Torr) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1,9-Diaminononane undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium or platinum.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Nitro derivatives of nonane.

Reduction: Primary amines.

Substitution: Halogenated nonane derivatives.

Comparaison Avec Des Composés Similaires

1,8-Diaminooctane: An eight-carbon diamine with similar reactivity but shorter chain length.

1,10-Diaminodecane: A ten-carbon diamine with similar properties but longer chain length.

1,9-Nonanediamine: Another name for 1,9-diaminononane, highlighting its structural similarity.

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between flexibility and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Activité Biologique

1,9-Diaminononane, also known as nonamethylene diamine, is a linear aliphatic diamine with the molecular formula C₉H₂₃N₂. It has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and specific case studies that highlight its significance in biomedical research.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step chemical process. One notable method includes the condensation of 1,5-glutaraldehyde with cyanoacetic acid or its derivatives under acidic or basic conditions. This reaction produces intermediates that are subsequently hydrogenated to yield the final product . The synthetic pathway is crucial for producing high-purity samples necessary for biological testing.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. A study demonstrated its effectiveness against various pathogenic bacteria. The compound was tested using disk diffusion assays against common cariogenic organisms such as Streptococcus mutans and Lactobacillus acidophilus. The results indicated that this compound exhibited significant antibacterial activity, suggesting its potential as an antimicrobial agent in dental applications .

Cytotoxicity and Topoisomerase Inhibition

Research has shown that this compound can act as a topoisomerase inhibitor. Topoisomerases are enzymes critical for DNA replication and transcription. Inhibitors of these enzymes are valuable in cancer therapy. A study highlighted that shorter diaminoalkanes like this compound were effective in inducing DNA breakage similar to established chemotherapeutic agents . This property positions this compound as a candidate for further development in cancer treatment protocols.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was assessed against Streptococcus mutans. The study utilized varying concentrations of the compound to determine the minimum inhibitory concentration (MIC). Results showed that at concentrations above 100 μg/mL, significant inhibition of bacterial growth was observed. This suggests that this compound could be developed into a therapeutic agent for preventing dental caries .

Case Study 2: Cancer Research

Another investigation involved the use of this compound in a series of assays aimed at evaluating its cytotoxic effects on cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Streptococcus mutans | 100 | 15 |

| Lactobacillus acidophilus | 150 | 12 |

| Actinomyces naeslundii | 200 | 10 |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 50 | High |

| HeLa (Cervical Cancer) | 75 | Moderate |

| Normal Fibroblasts | >200 | Low |

Propriétés

IUPAC Name |

nonane-1,9-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVFQLYZSNZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214849 | |

| Record name | Nonamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-24-2 | |

| Record name | 1,9-Nonanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic characteristics of 1,9-diaminononane?

A1: this compound has the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol. Spectroscopically, it can be characterized using NMR, FT-IR, and Raman techniques.

- NMR: [, ] 1H NMR, 13C NMR (including proton-coupled and decoupled, DEPT, and HETCOR), and 15N NMR studies have been conducted, revealing characteristic chemical shifts and coupling constants that aid in structural elucidation.

- FT-IR and Raman: [, ] These techniques provide valuable information about the vibrational modes of the molecule, especially when incorporated into clathrates or metal complexes.

Q2: How does this compound perform in material science applications, particularly in polyurea synthesis?

A2: this compound is a crucial monomer for synthesizing aliphatic polyurea films via vapor deposition polymerization. [, ] The resulting films exhibit interesting properties like:

- Mechanical Tenacity: The films are mechanically robust and easily detachable from substrates. []

- Piezoelectricity: They display piezoelectric properties upon poling, with reported piezoelectric stress constant (e31) and pyroelectric constant (p3) values. [] The piezoelectric properties are attributed to the oriented urea dipoles within the polymer structure. []

- Ferroelectricity: Ferroelectric hysteresis loops have been observed in these films. []

- Thermal Properties: The films exhibit three distinct relaxation processes (γ, β, and α) at specific temperatures, impacting their crystallization, poling behavior, and thermal stability of piezoelectric activity. [, ]

Q3: Can this compound be used to modify carbon fiber surfaces?

A3: Yes, this compound can be directly immobilized on the surface of high-modulus carbon fibers through thermal reaction. [] This modification influences the interfacial adhesion in carbon fiber-epoxy composite materials:

- Improved Adhesion: Immobilizing this compound enhances the interfacial shear strength between the fiber and epoxy matrix. []

- Control over Adhesion: The degree of adhesion can be fine-tuned by using mixtures of different amines, including this compound, during the derivatization process. []

Q4: How does this compound function as a ligand in coordination chemistry?

A4: this compound acts as a bridging ligand in various metal complexes due to its two terminal amine groups.

- Bridging Mode: It commonly bridges metal centers in a μ-bridging fashion. [, , ]

- Polymeric Structures: Its coordination often results in the formation of one-dimensional or two-dimensional polymeric metal-organic frameworks. [, , ]

- Host-Guest Chemistry: These metal-organic frameworks, particularly those with nickelate anions, can further act as hosts for incorporating guest molecules, forming clathrates. [, , , , , ]

- Structure-Directing Agent: The length of the this compound chain influences the overall structure and dimensionality of the resulting metal-organic framework. [, ]

Q5: Are there specific examples of this compound-based clathrates and their properties?

A5: Yes, several examples demonstrate the versatility of this compound in forming clathrates:

- Hofmann-Td-type clathrates: These clathrates, often with the general formula Ni(this compound)M'(CN)4⋅2G (M' = Cd or Hg; G = aromatic guest), exhibit intriguing host-guest interactions. [, ] The aromatic guest molecules are held within the framework through weak interactions, influencing their spectral properties. [, , ]

- Polyiodide Inclusion Compound: this compound acts as a template cation in the formation of a layered polyiodide compound, (H3N-(CH2)9-NH3)[I3]2⋅I2. [] Here, the diamine dictates the self-assembly of polyiodide networks within the crystal structure through hydrogen bonding interactions. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, computational chemistry plays a vital role in understanding the properties and behavior of this compound.

- NMR Prediction: DFT calculations accurately predict the 1H and 13C NMR chemical shifts of this compound, validating their use for structural characterization. [, ]

- Molecular Modeling: Molecular modeling studies help visualize and analyze the conformation and interactions of this compound within different systems, such as carbon fiber surfaces or clathrate frameworks. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.